

Molecular weight and formula of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylbiphenyl**

Cat. No.: **B036059**

[Get Quote](#)

An In-depth Technical Guide to **3-Ethylbiphenyl**: Properties, Synthesis, and Characterization

Introduction

Biphenyl and its substituted derivatives represent a cornerstone class of aromatic compounds utilized extensively in organic synthesis, materials science, and as intermediates in the pharmaceutical and agrochemical industries.^{[1][2][3]} Among these, alkylated biphenyls are of particular interest due to their applications as heat transfer fluids and dye carriers.^[2] This guide provides a comprehensive technical overview of **3-Ethylbiphenyl**, a specific isomer whose physicochemical properties, synthesis, and analytical characterization are critical for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, the intent of this document is not merely to present data, but to provide a foundational understanding of the principles governing the behavior and synthesis of this molecule. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices to ensure that the described protocols are not just recipes, but self-validating systems grounded in robust scientific principles.

Physicochemical and Structural Properties

3-Ethylbiphenyl is an organic compound featuring a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.^{[4][5][6]} This substitution pattern dictates its physical properties and chemical reactivity. The presence of the flexible ethyl group and the rotatable bond between the two phenyl rings gives the molecule its characteristic conformational properties.

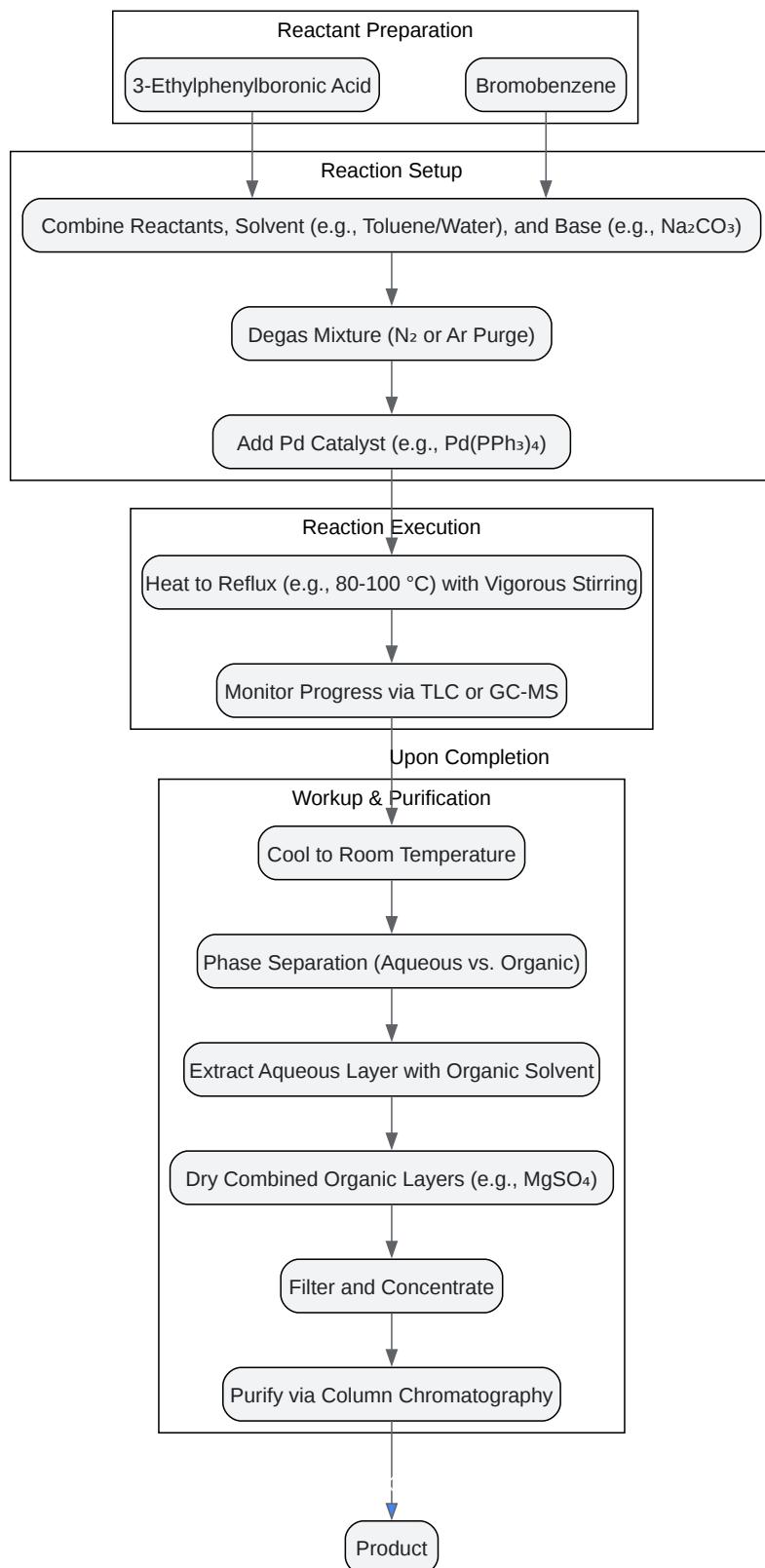
Core Data Summary

All quantitative data for **3-Ethylbiphenyl** are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄	PubChem[4], NIST[5]
Molecular Weight	182.26 g/mol	PubChem[4], NIST[5]
CAS Number	5668-93-9	PubChem[4], NIST[5]
IUPAC Name	1-ethyl-3-phenylbenzene	PubChem[4]
Synonyms	m-ethylbiphenyl, 3-Ethyl-1,1'-biphenyl	PubChem[4]
Melting Point	-27 °C	ChemicalBook[7]
Boiling Point	284 °C (at 760 mmHg)	ChemicalBook[7]
Appearance	Light yellow liquid	Thermo Fisher Scientific[8]
Density	1.010 g/cm ³	Thermo Fisher Scientific[8]

Synthesis of 3-Ethylbiphenyl: A Strategic Approach

The synthesis of a specifically substituted biphenyl like the 3-isomer requires a regioselective strategy. While classical methods like Friedel-Crafts alkylation of biphenyl can produce ethylbiphenyls, they typically result in a mixture of ortho-, meta-, and para-isomers, along with poly-alkylated products, making purification challenging and yields of the desired meta-isomer low.[1][9][10]


For this reason, a modern cross-coupling reaction is the superior and authoritative method for the unambiguous synthesis of **3-Ethylbiphenyl**. The Suzuki-Miyaura coupling reaction stands out for its high tolerance of functional groups, mild reaction conditions, and, most importantly, its precise control of regiochemistry.[11][12]

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The core of this synthesis is the palladium-catalyzed reaction between an organoboron compound and an organohalide.^{[11][13]} To synthesize **3-Ethylbiphenyl**, the most logical disconnection is between the two phenyl rings, leading to two potential reactant pairs:

- 3-Ethylphenylboronic acid and Bromobenzene
- Phenylboronic acid and 3-Bromoethylbenzene

Both routes are viable. Here, we detail the protocol for the first pair.

[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki-Miyaura synthesis of **3-Ethylbiphenyl**.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on the principles of inert atmosphere to protect the catalyst and proper stoichiometry.

- **Vessel Preparation:** A three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is oven-dried and allowed to cool to room temperature under a stream of nitrogen. **Causality:** The palladium(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction; hence, anhydrous and inert conditions are critical for catalytic turnover.[\[11\]](#)
- **Reagent Addition:** To the flask, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and a 2M aqueous solution of sodium carbonate (Na_2CO_3) (3.0 eq). Add a solvent system, typically a 4:1 mixture of toluene and water.[\[13\]](#) **Causality:** The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.
- **Degassing:** The reaction mixture is thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes. **Causality:** Removing dissolved oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.
- **Catalyst Introduction:** Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02 - 0.05 eq) is added to the flask under a positive pressure of nitrogen.
- **Reaction Execution:** The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the consumption of the starting materials.
- **Workup:**
 - Once the reaction is complete, it is cooled to room temperature.
 - The mixture is transferred to a separatory funnel, and the organic layer is separated.

- The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ($MgSO_4$), filtered, and the solvent is removed under reduced pressure.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using hexane as the eluent, to yield pure **3-Ethylbiphenyl**.

Spectroscopic Characterization and Analysis

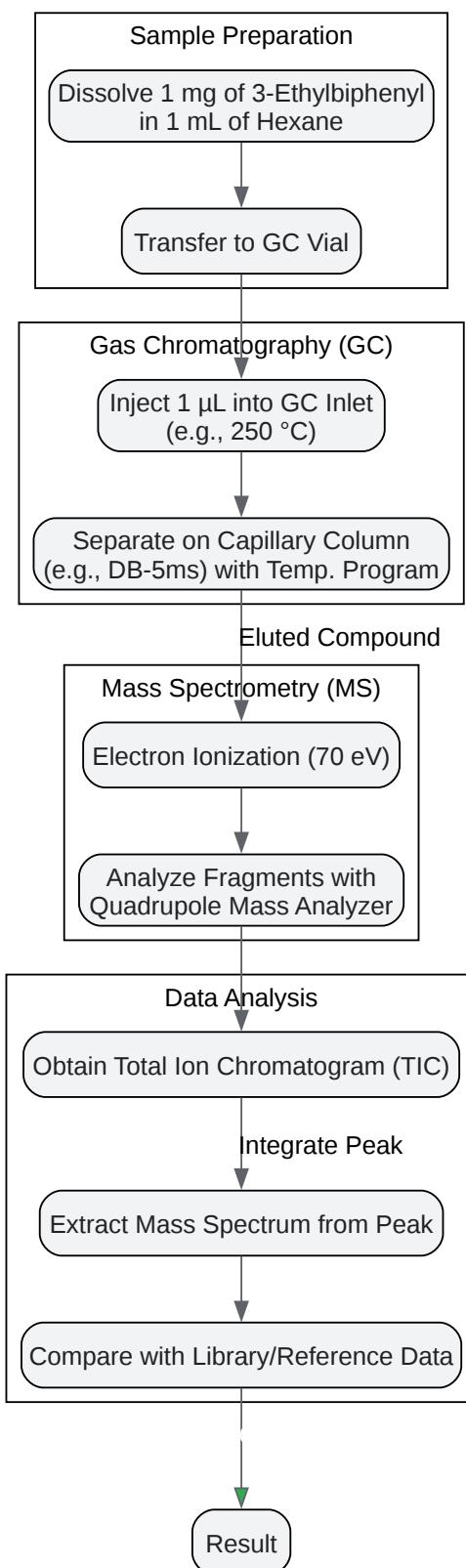
Confirming the identity and purity of the synthesized **3-Ethylbiphenyl** is a critical step, achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is highly diagnostic.
 - Aromatic Region (δ 7.0-7.6 ppm): A complex series of multiplets will be observed corresponding to the 9 aromatic protons. The protons on the unsubstituted ring will appear similarly to those in benzene, while the protons on the ethyl-substituted ring will show distinct splitting patterns influenced by the meta-ethyl group.
 - Ethyl Group (Aliphatic Region): A quartet corresponding to the two methylene protons ($-CH_2-$) is expected around δ 2.7 ppm, coupled to the methyl protons. A triplet corresponding to the three methyl protons ($-CH_3$) is expected around δ 1.3 ppm, coupled to the methylene protons.
- ^{13}C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
 - Aromatic Region (δ 120-145 ppm): Signals for the 12 aromatic carbons will be present. Four of these will be quaternary (no attached protons).
 - Aliphatic Region: Two distinct signals will appear for the ethyl group: one for the $-CH_2-$ carbon (around δ 29 ppm) and one for the $-CH_3$ carbon (around δ 15 ppm).

Mass Spectrometry (MS)

When analyzed by GC-MS, **3-Ethylbiphenyl** will show a clear molecular ion peak.


- Molecular Ion (M^+): A strong peak at $m/z = 182$, corresponding to the molecular weight of $C_{14}H_{14}$.
- Key Fragmentation: The most prominent fragmentation pattern is the benzylic cleavage to lose a methyl group (CH_3), resulting in a stable secondary benzylic carbocation. This will produce a strong peak at $m/z = 167$ ($[M-15]^+$). Further fragmentation of the biphenyl core may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

- ~ 3050 - 3030 cm^{-1} : Aromatic C-H stretching.
- ~ 2965 - 2850 cm^{-1} : Aliphatic C-H stretching from the ethyl group.
- ~ 1600 , 1480 , 1450 cm^{-1} : Aromatic C=C ring stretching vibrations.
- ~ 780 and $\sim 700\text{ cm}^{-1}$: Strong bands corresponding to C-H out-of-plane bending, which are characteristic of meta- and mono-substituted benzene rings, respectively.

Analytical Workflow: GC-MS Protocol

[Click to download full resolution via product page](#)

Caption: Standard workflow for GC-MS analysis of **3-Ethylbiphenyl**.

Applications and Toxicological Considerations

Industrial and Research Applications

Alkylated biphenyls, including **3-Ethylbiphenyl**, have been utilized in several industrial applications:

- Heat Transfer Fluids: Their high boiling points and thermal stability make them suitable for use in high-temperature heat transfer systems.[2]
- Dye Carriers: They can act as solvents or carriers in the dyeing process for synthetic fibers. [2]
- Chemical Intermediates: **3-Ethylbiphenyl** serves as a building block in organic synthesis for creating more complex molecules, including potential pharmaceutical or agrochemical candidates. It is also an important reference compound in the analysis of environmental samples, particularly in studies of polychlorinated biphenyls (PCBs), as ethylated biphenyls can be found in related mixtures.[14][15]

Toxicological Profile and Safety

While specific toxicological data for **3-Ethylbiphenyl** is limited, the broader class of biphenyls and their derivatives, particularly PCBs, has been studied extensively.[16][17] Biphenyl itself can cause kidney damage in animals with chronic exposure.[2][18] PCBs are known persistent organic pollutants with a range of toxic effects, including carcinogenicity and reproductive toxicity.[16][17][19]

Given this context, **3-Ethylbiphenyl** must be handled with appropriate caution.

- GHS Hazards: It may cause skin irritation, serious eye damage, and respiratory irritation.[4]
- Handling Precautions: Always handle **3-Ethylbiphenyl** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Ethylbiphenyl is a valuable compound for both industrial applications and fundamental research. Its unambiguous synthesis is best achieved through modern, regioselective methods like the Suzuki-Miyaura coupling, which avoids the isomeric mixtures common to older techniques. Proper characterization using a suite of spectroscopic methods (NMR, MS, IR) is essential to confirm its structure and purity. As with all biphenyl derivatives, a thorough understanding of its potential hazards and adherence to strict safety protocols are paramount for its responsible use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Aromatic compound - Wikipedia [en.wikipedia.org]
- 4. 3-Ethylbiphenyl | C14H14 | CID 79752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethylbiphenyl [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. www1.udel.edu [www1.udel.edu]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]
- 14. 3-Ethylbiphenyl [webbook.nist.gov]
- 15. 3-Ethylbiphenyl [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. people.wou.edu [people.wou.edu]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Ethylbiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036059#molecular-weight-and-formula-of-3-ethylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com